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Compound of Interest

3-Hydroxy-1,3-diphenylbutan-1-
Compound Name:
one

Cat. No.: B15489188

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Hydroxy-1,3-
diphenylbutan-1-one, a significant aldol addition product. The guide covers its chemical
properties, synthesis, and reaction mechanisms, tailored for professionals in chemical and

pharmaceutical research.

Chemical Identity and Properties

3-Hydroxy-1,3-diphenylbutan-1-one, with the CAS number 6397-70-2, is the product of the
self-condensation of acetophenone.[1] While extensive experimental data is not widely
published, its computed properties provide valuable insights for research applications.

Table 1: Chemical Identifiers and Computed Properties
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Identifier/Property Value Source

3-hydroxy-1,3-

IUPAC Name -
diphenylbutan-1-one

CAS Number 6397-70-2 [2]

Molecular Formula C16H1602

Molecular Weight 240.30 g/mol

XLogP3 2.6

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

2
Count
Rotatable Bond Count 4
Exact Mass 240.115029749 Da

| Complexity | 275 | - |

Note: The properties listed are computed and should be used as estimates in the absence of
published experimental data.

Synthesis and Reaction Pathway

The primary synthesis route to 3-Hydroxy-1,3-diphenylbutan-1-one is the base-catalyzed
aldol addition of acetophenone. In this reaction, one molecule of acetophenone is deprotonated
at the a-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl
carbon of a second acetophenone molecule.

It is a critical intermediate product which, under many reaction conditions, can readily undergo
dehydration (loss of water) to form the more stable, conjugated a,B3-unsaturated ketone known
as dypnone.[1] The formation of 3-Hydroxy-1,3-diphenylbutan-1-one is characteristic of the
aldol reaction under standard solution conditions, whereas other products may be favored
under different methodologies like solvent-free mechanochemistry.[1][3]
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Caption: Base-catalyzed aldol addition pathway for the synthesis of 3-Hydroxy-1,3-
diphenylbutan-1-one.

Experimental Protocol: Aldol Self-Condensation of
Acetophenone

The following is a representative protocol for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-
one. This procedure is based on established principles of the aldol reaction. Researchers
should optimize conditions for specific laboratory setups.

Materials and Reagents:

Acetophenone

Ethanol (95%)

Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)

Hydrochloric Acid (HCI), dilute (for neutralization)
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e Deionized Water

 Ice Bath

o Magnetic Stirrer and Stir Bar

o Erlenmeyer Flask

e Buchner Funnel and Filter Flask for vacuum filtration
Procedure:

e Reaction Setup: In an Erlenmeyer flask, combine acetophenone and 95% ethanol. Stir the
mixture at room temperature until a homogeneous solution is formed.

e Initiation: Cool the flask in an ice bath. While stirring, slowly add the aqueous sodium
hydroxide solution dropwise to the mixture. The base acts as the catalyst to initiate enolate
formation.

o Reaction: Continue stirring the mixture in the ice bath. The reaction progress may be
indicated by a change in color or the formation of a precipitate. The reaction time can vary
and should be monitored (e.g., by Thin Layer Chromatography). To favor the aldol addition
product and prevent dehydration, it is crucial to maintain a low temperature.

e Quenching and Neutralization: Once the reaction is deemed complete, slowly add ice-cold
deionized water to the flask. Carefully neutralize the mixture by adding dilute hydrochloric
acid dropwise until the solution is neutral to pH paper. This step quenches the reaction and
protonates the intermediate alkoxide.

« |solation: The product, 3-Hydroxy-1,3-diphenylbutan-1-one, may precipitate as a solid.
Collect the crude product by vacuum filtration using a Bichner funnel.

 Purification: Wash the collected solid with cold deionized water to remove any residual salts.
The crude product can be further purified by recrystallization from a suitable solvent system,
such as ethanol/water, to yield the final product.

Spectroscopic Characterization
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While detailed *H and 3C NMR spectra for 3-Hydroxy-1,3-diphenylbutan-1-one are not
readily available in public databases, the expected spectral features can be predicted based on
its structure.

e 1H NMR: Expected signals would include aromatic protons in the ~7.2-8.0 ppm range, a
singlet for the methyl (CHs) group, a singlet for the hydroxyl (OH) proton, and a pair of
diastereotopic protons for the methylene (CHz) group, which would likely appear as a
multiplet or two distinct doublets.

e 13C NMR: Key signals would include a peak for the carbonyl carbon (~200 ppm), aromatic
carbons in the ~125-140 ppm range, a signal for the quaternary carbon bearing the hydroxyl
group, a signal for the methylene carbon, and a signal for the methyl carbon.

» IR Spectroscopy: Characteristic absorption bands would be expected for the hydroxyl (O-H)
stretch (~3400 cm~1), carbonyl (C=0) stretch (~1685 cm~1), and aromatic C-H and C=C
stretches.

Applications and Further Research

Specific biological activities or industrial applications for 3-Hydroxy-1,3-diphenylbutan-1-one
are not widely documented. However, related a-hydroxyketones are known to exhibit biological
activities, including serving as potent inhibitors of enzymes like urease.[4] This suggests that 3-
Hydroxy-1,3-diphenylbutan-1-one could be a candidate for screening in drug discovery
programs, particularly in the development of enzyme inhibitors.

Furthermore, its status as a by-product in certain catalytic systems highlights its relevance in
reaction mechanism studies.[5][6] Understanding and controlling its formation is key to
optimizing syntheses where it is an undesired side product. Further research into its
stereoselective synthesis and biological evaluation could uncover novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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